molecular formula C23H23NO2 B6501265 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide CAS No. 330677-11-7

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

Cat. No. B6501265
CAS RN: 330677-11-7
M. Wt: 345.4 g/mol
InChI Key: KQEYXLKVBSLDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound has a linear formula of C29H29N5O3 .


Synthesis Analysis

The synthesis of benzamide compounds like “this compound” can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The catalyst used in this process is easily prepared via a two-step procedure and is reusable .

Advantages and Limitations for Lab Experiments

The use of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide in laboratory experiments has several advantages, such as its relatively low cost, its high purity, and its ability to be easily synthesized. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidative, and neuroprotective effects, which makes it a useful tool for studying the effects of these compounds in the laboratory. However, there are also some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound is a synthetic compound, which means that it may have unknown side effects that could be harmful.

Future Directions

There are many potential future directions for the study of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide. One potential direction is to further investigate its mechanism of action and to better understand how it interacts with various enzymes. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of inflammatory diseases or neurological disorders. Additionally, further research could be done to determine the safety and efficacy of this compound in humans. Finally, further research could be done to explore the potential of this compound as a drug delivery system, as well as its potential for use in other areas, such as agriculture and food production.

Synthesis Methods

The synthesis of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is relatively straightforward and involves a few simple steps. The first step is to synthesize the acenaphthylene derivative, which is done by reacting 1,2-dihydroacenaphthylene with sodium hydroxide and ethanol. The resulting product is then reacted with 4-butoxybenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired this compound.

Scientific Research Applications

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been used in a variety of scientific research applications, such as the study of cell signaling pathways, the development of new drugs, and the study of enzyme inhibition. In particular, this compound has been used to study the effects of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been used to study the effects of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of memory and learning. Additionally, this compound has been used to study the effects of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

properties

IUPAC Name

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-3-15-26-19-12-9-18(10-13-19)23(25)24-21-14-11-17-8-7-16-5-4-6-20(21)22(16)17/h4-6,9-14H,2-3,7-8,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEYXLKVBSLDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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